3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate
Description
This compound is a coumarin-derived ester featuring a 2,6-dimethoxybenzoate moiety and a 4-methoxyphenyl substituent. Its structure combines a chromen-2-one core (common in bioactive coumarins) with aromatic methoxy groups, which influence electronic properties and solubility.
Properties
Molecular Formula |
C26H22O7 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C26H22O7/c1-15-19-14-18(32-26(28)24-21(30-3)6-5-7-22(24)31-4)12-13-20(19)33-25(27)23(15)16-8-10-17(29-2)11-9-16/h5-14H,1-4H3 |
InChI Key |
ZSAUACKNPZDHSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=C(C=CC=C3OC)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
Palladium-Catalyzed Coupling
A more efficient method employs Suzuki-Miyaura coupling using:
-
Reactants : 3-Bromo-4-methylcoumarin and 4-methoxyphenylboronic acid.
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : Na₂CO₃.
-
Solvent : DMSO/H₂O (4:1) at 80°C.
Photoirradiation (456 nm LED) enhances reaction efficiency by promoting oxidative addition of the palladium catalyst.
Esterification at Position 6: Formation of 2,6-Dimethoxybenzoate
The final step involves esterifying the hydroxyl group at position 6 with 2,6-dimethoxybenzoic acid. Two primary methods are employed:
Steglich Esterification
Mitsunobu Reaction
-
Reactants : 6-Hydroxycoumarin, 2,6-dimethoxybenzoic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine.
-
Solvent : Anhydrous DMF.
Optimization Data :
| Parameter | Steglich | Mitsunobu |
|---|---|---|
| Reaction Time | 24 h | 12 h |
| Temperature | 25°C | 0°C → RT |
| Purification | Column | Recrystallization |
Characterization and Analytical Validation
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.45–7.30 (m, 4H, Ar-H), 6.65 (s, 1H, H-8), 3.92 (s, 3H, OCH₃), 3.85 (s, 6H, 2×OCH₃).
-
HRMS : m/z calculated for C₂₆H₂₄O₈ [M+H]⁺: 487.1398; found: 487.1395.
Chromatographic Purity :
Challenges and Scalability Considerations
-
Regioselectivity : Competing reactions at positions 5 and 7 require careful control of electrophilic substitution conditions.
-
Solvent Choice : DMSO enhances coupling efficiency but complicates product isolation.
-
Scale-Up : Batch reactions >1 mmol show reduced yields (∼60%) due to side-product formation .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include coumarin derivatives and esters with methoxy-substituted aromatic systems. Below is a comparative analysis based on substituent effects, synthesis, and properties:
Physicochemical Properties
Table 2: Solubility and Magnetic Properties of Dimethoxybenzoate Derivatives
Analysis:
- Solubility Trends : 2,6-Dimethoxybenzoate salts (e.g., Cu(II), Co(II)) exhibit higher aqueous solubility than 3,5-isomers, likely due to optimized steric and electronic effects . This trend may extend to the target compound.
- Magnetic Behavior : Cu(II) 2,6-dimethoxybenzoate shows temperature-dependent antiferromagnetic interactions, typical of dimeric copper complexes .
Biological Activity
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate is a synthetic organic compound belonging to the coumarin class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the methoxy and benzoate substituents, may enhance its solubility and bioactivity compared to simpler coumarin derivatives.
Chemical Structure and Properties
The molecular formula of this compound is . The core structure is characterized by a chromenone framework, which is a fused benzopyrone system. The presence of methoxy groups at specific positions contributes to its chemical reactivity and biological properties.
Biological Activities
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : The compound may act as a free radical scavenger, which is crucial for preventing oxidative stress in biological systems.
- Antimicrobial Properties : Similar coumarin derivatives have shown effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects : Compounds within this class often exhibit the ability to inhibit inflammatory pathways.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes and receptors. The structural features allow it to bind effectively to these targets, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxy group at position 7 | Anticoagulant properties |
| Coumarin | Basic coumarin skeleton | Antifungal activity |
| 4-Methylcoumarin | Methyl group at position 4 | Antioxidant properties |
The unique substitution pattern of this compound enhances its solubility and bioactivity compared to these simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological activities of coumarin derivatives:
- Antioxidant Studies : A study reported that coumarin derivatives exhibited significant DPPH radical scavenging activity, with IC50 values indicating strong antioxidant potential (values varied among different derivatives) .
- Anticancer Research : A recent investigation found that certain coumarin derivatives could induce apoptosis in cancer cell lines through the modulation of cell cycle proteins .
- Anti-inflammatory Effects : Research demonstrated that specific coumarins could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What synthetic strategies are commonly employed to prepare 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate?
The synthesis typically involves multi-step organic reactions, including esterification, cyclization, and functional group protection/deprotection. For example:
- Step 1 : Formation of the coumarin core (2-oxo-2H-chromene) via Pechmann or Kostanecki-Robinson condensation under acidic conditions.
- Step 2 : Introduction of the 4-methoxyphenyl group at the 3-position through nucleophilic substitution or Friedel-Crafts alkylation.
- Step 3 : Esterification of the hydroxyl group at the 6-position with 2,6-dimethoxybenzoic acid using coupling agents like DCC or EDCl.
Critical parameters include temperature control (e.g., 80–100°C for cyclization), solvent choice (e.g., dichloromethane for esterification), and catalyst selection (e.g., H2SO4 for condensation). Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and coupling constants. For instance, the methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., m/z ~462.4). Fragmentation patterns help identify structural motifs, such as the cleavage of the ester bond .
- X-ray Crystallography : Determines absolute configuration and packing behavior. Tools like SHELXL (for refinement) and ORTEP (for visualization) are critical .
Q. How does the position of methoxy groups influence the compound’s solubility?
The 2,6-dimethoxybenzoate moiety enhances solubility compared to 3,5- or 2,3-substituted analogs due to reduced steric hindrance and increased electron delocalization. For example, Cu(II) 2,6-dimethoxybenzoate has a solubility of ~10⁻² mol·dm⁻³ in water, while 3,5-substituted analogs are ~10⁻⁵ mol·dm⁻³. This trend arises from inductive and mesomeric effects stabilizing the carboxylate group, facilitating solvation .
Advanced Research Questions
Q. How can crystallographic refinement tools like SHELXL improve structural accuracy for this compound?
SHELXL refines anisotropic displacement parameters and handles twinning or disorder in crystals. Key steps include:
- Data Integration : Use SHELXC to process diffraction data and SHELXD for phase solution.
- Hydrogen Bonding Analysis : SHELXPRO calculates hydrogen-bonding networks (e.g., C=O···H–O interactions in the coumarin core).
- Validation : Check for overfitting using R-factors (e.g., R1 < 5% for high-resolution data). Recent SHELXL updates support aspherical scattering models for improved precision .
Q. What mechanistic insights explain the reactivity of 2,6-dimethoxybenzoate in transition-metal-catalyzed reactions?
The 2,6-dimethoxybenzoate ligand facilitates metal migration via decarboxylation-carboxylation pathways. For example, Rh(I) complexes undergo 1,3-Rh migration under CO2, where steric strain at the 2,6-position drives reductive elimination and carboxylate reinsertion. Kinetic studies show a 71% yield under CO2 vs. 34% under N2, confirming the role of CO2 in stabilizing intermediates .
Q. How do magnetic susceptibility measurements inform the electronic properties of metal complexes involving this compound?
Effective magnetic moments (µeff) reveal spin states and exchange interactions. For Ni(II) 2,6-dimethoxybenzoate, µeff ranges from 2.14–2.76 BM, deviating from the spin-only value (2.83 BM) due to spin-orbit coupling. Temperature-dependent χM data (Curie-Weiss law) indicate weak ferromagnetic interactions (Θ = -15 K for Ni complexes), linked to the ligand’s electron-withdrawing methoxy groups .
Q. What are the challenges in analyzing photochemical behavior using mass spectrometry?
Photodimerization (e.g., β-truxinate formation) often complicates MS interpretation. Key strategies include:
- MacLafferty Rearrangement : Detects m/z 275 fragments in β-truxinate dimers, confirming stereochemistry.
- Isotopic Labeling : Track 13C-labeled intermediates to distinguish dimerization pathways.
- GC-MS Coupling : Resolves non-volatile dimers using HP-5 columns and electron ionization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
